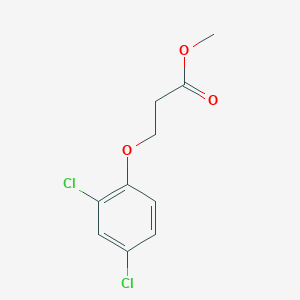

Methyl 3-(2,4-dichlorophenoxy)propanoate

Vue d'ensemble

Description

Methyl 3-(2,4-dichlorophenoxy)propanoate is an organic compound with the molecular formula C10H10Cl2O3 and a molecular weight of 249.09 g/mol . It is a methyl ester derivative of 3-(2,4-dichlorophenoxy)propanoic acid. This compound is known for its applications in various fields, including agriculture and chemical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3-(2,4-dichlorophenoxy)propanoate can be synthesized through the esterification of 3-(2,4-dichlorophenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves refluxing the reactants to achieve the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(2,4-dichlorophenoxy)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 3-(2,4-dichlorophenoxy)propanoic acid and methanol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Substitution: Nucleophiles such as amines or thiols can react with the chlorinated aromatic ring.

Oxidation and Reduction: Strong oxidizing or reducing agents can be used, though these reactions are less frequently employed.

Major Products Formed

Hydrolysis: 3-(2,4-dichlorophenoxy)propanoic acid and methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Herbicidal Applications

Mechanism of Action

Diclofop-methyl functions as an acetyl-CoA carboxylase (ACCase) inhibitor, disrupting fatty acid biosynthesis in target plants. This mechanism leads to the death of susceptible grass species while being relatively safe for broadleaf crops. It is particularly effective against wild oats and other annual grassy weeds in cereal crops such as wheat, barley, and oats .

Field Studies

Research has demonstrated the efficacy of diclofop-methyl in various field conditions. For example, a study highlighted its effectiveness in controlling barnyardgrass (Echinochloa crus-galli) and proso millet (Panicum miliaceum), showing significant reductions in weed biomass when applied at the recommended rates . The herbicide's selectivity allows for its use in mixed cropping systems without harming the desired crops.

Environmental Impact and Safety

Ecotoxicology

Diclofop-methyl has been assessed for its environmental impact, particularly regarding its toxicity to non-target organisms. It is classified as moderately toxic to mammals and birds but shows low toxicity to honeybees . The compound is not persistent in soils but may exhibit some persistence in aquatic environments under certain conditions.

Regulatory Status

The regulatory status of diclofop-methyl varies by region. In the European Union, it is approved for use with specific guidelines regarding application rates and safety measures to minimize environmental risks . However, some jurisdictions classify it as a restricted-use pesticide due to potential health risks associated with exposure.

Case Studies

Case Study 1: Efficacy in Cereal Crops

In a controlled field experiment, diclofop-methyl was applied to wheat fields infested with wild oats. The results indicated a 90% reduction in wild oat populations compared to untreated controls. The study concluded that diclofop-methyl could be effectively integrated into weed management programs for cereals .

Case Study 2: Comparative Studies with Other Herbicides

A comparative study examined the effectiveness of diclofop-methyl against other herbicides such as MCPA. The sequential application of MCPA followed by diclofop-methyl resulted in significantly greater control of wild oats than using either herbicide alone, suggesting synergistic effects when used in combination .

Summary Table of Applications

| Application Area | Target Weeds | Crop Types | Mode of Action |

|---|---|---|---|

| Cereal Crop Protection | Wild oats, annual grasses | Wheat, Barley, Oats | ACCase inhibitor |

| Broadleaf Crop Tolerance | Minimal impact on broadleaf crops | Soybeans, Canola | Selective systemic action |

| Integrated Pest Management | Combination with other herbicides | Various agricultural systems | Synergistic effects |

Mécanisme D'action

The mechanism of action of methyl 3-(2,4-dichlorophenoxy)propanoate involves its interaction with specific molecular targets. In agricultural applications, it acts as a precursor to herbicidal compounds that inhibit key enzymes in plant metabolic pathways, leading to the disruption of plant growth and development . The exact molecular targets and pathways can vary depending on the specific derivative or application.

Comparaison Avec Des Composés Similaires

Similar Compounds

Diclofop-methyl: Another methyl ester derivative used as a herbicide.

Methyl 2-(2,4-dichlorophenoxy)propanoate: A similar compound with slight structural differences.

Uniqueness

Methyl 3-(2,4-dichlorophenoxy)propanoate is unique due to its specific ester linkage and the position of the chlorinated phenoxy group. This structural uniqueness contributes to its distinct chemical reactivity and applications compared to other similar compounds .

Activité Biologique

Methyl 3-(2,4-dichlorophenoxy)propanoate, commonly referred to as diclofop-methyl, is a selective herbicide belonging to the phenoxypropionic acid class. This compound is primarily used in agriculture to control various grass weeds in crops. Its biological activity is characterized by its mechanism of action, toxicological effects, and metabolic pathways, which are critical for understanding its environmental and health impacts.

Diclofop-methyl functions by mimicking the natural plant hormone auxin. This mimicry disrupts normal growth processes in target plants, leading to uncontrolled growth and eventual death. The herbicide targets auxin receptors and associated signaling pathways essential for plant development, effectively inhibiting the growth of susceptible weed species while having minimal effects on broadleaf crops.

In Vitro Studies

Research has demonstrated that diclofop-methyl exhibits cytotoxic and genotoxic properties in various cell lines. For instance, studies using mouse embryo fibroblast (NIH/3T3) cells revealed that diclofop-methyl reduced cell viability in a concentration-dependent manner, with an IC50 value of 301.7 µM . Additionally, it induced DNA damage and oxidative stress at concentrations ranging from 12.5 to 400 µM, evidenced by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation .

In Vivo Studies

In animal studies, diclofop-methyl has been shown to cause significant biochemical changes. For example, male albino rats treated with diclofop-methyl exhibited elevated levels of alanine aminotransferase (ALT) and urea, indicating liver and kidney stress . Furthermore, oxidative stress biomarkers such as MDA and superoxide dismutase (SOD) were significantly altered in treated groups compared to controls .

Case Studies

- Case Study on Cytotoxicity : A study conducted on NIH/3T3 cells demonstrated that exposure to diclofop-methyl resulted in significant DNA damage, with tail intensities indicating increased levels of DNA fragmentation as concentrations increased . The findings suggested that diclofop-methyl has the potential to induce oxidative damage through mechanisms other than reactive oxygen species (ROS) generation.

- Toxicity Assessment in Rats : A 28-day study involving oral administration of diclofop-methyl to rats showed significant alterations in biochemical markers related to liver and kidney function. The study highlighted the potential for long-term exposure to result in serious health risks due to elevated enzyme levels and oxidative stress indicators .

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound:

Propriétés

IUPAC Name |

methyl 3-(2,4-dichlorophenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-14-10(13)4-5-15-9-3-2-7(11)6-8(9)12/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNBYTBUULRHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.